Lithium, (3-methyl-2-butenyl)-
Description
The compound "Lithium, (3-methyl-2-butenyl)-" is an organolithium species where lithium is bonded to a 3-methyl-2-butenyl (prenyl) group. Organolithium compounds are highly reactive and widely used in synthetic chemistry as strong bases or nucleophiles.
The 3-methyl-2-butenyl group is a branched alkenyl substituent, which may influence the compound’s stability, solubility, and reactivity. In organic synthesis, such prenyl groups are often involved in cyclization or electrophilic addition reactions. However, the absence of explicit studies on "Lithium, (3-methyl-2-butenyl)-" necessitates comparisons with structurally or functionally related lithium compounds.
Properties
CAS No. |
50585-10-9 |
|---|---|
Molecular Formula |
C5H9Li |
Molecular Weight |
76.1 g/mol |
IUPAC Name |
lithium;2-methylbut-2-ene |
InChI |
InChI=1S/C5H9.Li/c1-4-5(2)3;/h4H,1H2,2-3H3;/q-1;+1 |
InChI Key |
FLWPPPNFFCXTCL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=C[CH2-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Lithium citrate outperforms LiCl in acaricidal activity due to higher lithium content, though both are cost-effective and bee-safe .
- Lithium carbonate’s low solubility limits its utility, while lithium sulfate (Li₂SO₄) causes higher bee mortality .
Inference for "Lithium, (3-methyl-2-butenyl)-": As an organolithium compound, it would likely exhibit higher reactivity but lower aqueous solubility compared to inorganic salts.
2.2. Organolithium Compounds
Methyl lithium (LiCH₃) and other lithium alkyls are benchmarks for reactivity and structural behavior:
| Property | Methyl Lithium | Inferred for (3-methyl-2-butenyl)-Li |
|---|---|---|
| Structure | Tetrameric clusters | Likely oligomeric/polymeric |
| Solubility | Soluble in ethers | Low water solubility, organic-soluble |
| Reactivity | Extreme (strong base) | High (due to allylic stabilization) |
| Applications | Polymerization, Grignard analogs | Potential use in organic synthesis |
Key Differences :
- The 3-methyl-2-butenyl group’s allylic structure could enhance stability via resonance, reducing spontaneous decomposition compared to methyl lithium.
- Reactivity might focus on conjugate additions or cyclopropanations, diverging from methyl lithium’s typical deprotonation role.
2.3. Lithium-Containing Organic Molecules
While unrelated structurally, this underscores the biological relevance of prenyl groups, suggesting that "Lithium, (3-methyl-2-butenyl)-" could be explored for bioactivity if stabilized appropriately.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for Lithium, (3-methyl-2-butenyl)-, and how can its purity be verified using spectroscopic methods?
- Methodological Answer : Synthesis typically involves organometallic reactions under inert atmospheres (e.g., argon) to prevent oxidation. Key steps include controlled alkylation of lithium metal with 3-methyl-2-butenyl halides. Purity verification requires a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via H and C chemical shifts.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., C-Li stretching modes).
- Elemental Analysis : To quantify lithium content and rule out byproducts.
- Reference to experimental protocols for lithium compounds in precipitation reactions .
Q. How does the thermodynamic stability of Lithium, (3-methyl-2-butenyl)- influence its handling and storage in experimental settings?
- Methodological Answer : The compound’s air- and moisture-sensitive nature necessitates:
- Storage : Under anhydrous conditions (e.g., sealed Schlenk flasks with argon).
- Thermal Stability Analysis : Differential Scanning Calorimetry (DSC) to identify decomposition thresholds.
- Reactivity Mitigation : Use of non-polar solvents (e.g., hexane) to minimize solvolysis.
- Similar handling protocols for reactive lithium electrodes in battery research apply .
Q. What experimental techniques are critical for characterizing the ionic conductivity of Lithium, (3-methyl-2-butenyl)- in solid-state systems?
- Methodological Answer :
- Electrochemical Impedance Spectroscopy (EIS) : Measures bulk and interfacial resistance.
- DC Polarization : Quantifies Li transference number.
- In Situ X-ray Diffraction (XRD) : Monitors structural changes during ion migration.
- Comparative approaches from solid electrolyte studies (e.g., LiNbO-coated cathodes) are relevant .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the design of Lithium, (3-methyl-2-butenyl)- for enhanced electrochemical performance?
- Methodological Answer :
- Exchange-Correlation Functionals : Use hybrid functionals (e.g., HSE06) for accurate bandgap prediction, or Generalized Gradient Approximation (GGA) for faster screening of bulk properties .
- Pseudopotential Selection : Projector Augmented Wave (PAW) methods improve accuracy for lithium’s valence electrons .
- Ionic Diffusion Modeling : Nudged Elastic Band (NEB) calculations to map Li migration barriers.
- Case study: Computational optimization of Li(NiMn)O crystal structures informed experimental rate-capability improvements .
Q. What strategies mitigate interfacial instability between Lithium, (3-methyl-2-butenyl)- and sulfide-based solid electrolytes?
- Methodological Answer :
- Coating Layers : Apply LiNbO or LiPO coatings via atomic layer deposition (ALD) to suppress side reactions.
- Combinatorial Screening : Use high-throughput DFT databases (e.g., Materials Project) to identify compatible buffer materials .
- Operando Characterization : Synchrotron X-ray absorption spectroscopy (XAS) to track interfacial degradation mechanisms.
- Lessons from sulfide electrolyte stabilization (e.g., LiGePS) highlight the role of passivation layers .
Q. How do lattice dynamics and Li cooperative motion influence the ionic conductivity of Lithium, (3-methyl-2-butenyl)-?
- Methodological Answer :
- Ab Initio Molecular Dynamics (AIMD) : Simulate Li migration pathways at operational temperatures.
- Phonon Dispersion Analysis : Identify soft modes that facilitate ion hopping.
- Neutron Scattering : Validate computational models with experimental diffusion coefficients.
- Studies on garnet-type LiLaZrO demonstrate the impact of frustrated Li sublattices on conductivity .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental ionic conductivity values?
- Methodological Answer :
- Error Source Identification : Check for approximations in DFT (e.g., neglect of anharmonic effects) .
- Experimental Validation : Cross-reference with impedance spectroscopy and tracer diffusion tests.
- Multi-Scale Modeling : Combine DFT with mesoscale phase-field models to capture grain boundary effects.
- Example: Discrepancies in LiCoO rate-capability were resolved by accounting for surface reconstructions .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
